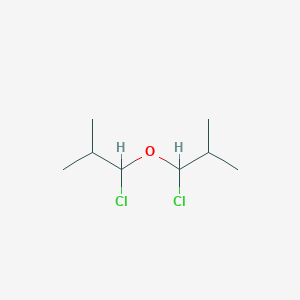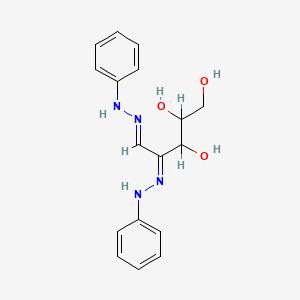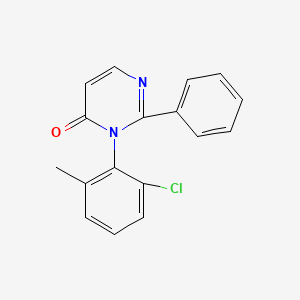
2-Bromo-4-methyl-N,N-bis(1-methylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Bromo-4-methyl-N,N-bis(1-methylethyl)benzamide typically involves a multi-step process. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions for these steps often involve the use of catalysts such as aluminum chloride for the acylation and zinc amalgam for the reduction .
Análisis De Reacciones Químicas
2-Bromo-4-methyl-N,N-bis(1-methylethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Aplicaciones Científicas De Investigación
2-Bromo-4-methyl-N,N-bis(1-methylethyl)benzamide is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methyl-N,N-bis(1-methylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding properties .
Comparación Con Compuestos Similares
2-Bromo-4-methyl-N,N-bis(1-methylethyl)benzamide can be compared with similar compounds such as:
4-Bromo-2-chloro-N,N-bis(1-methylethyl)benzamide: This compound has a similar structure but includes a chlorine atom instead of a methyl group.
Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-: This compound lacks the amide group, making it less reactive in certain biochemical assays.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amide group, which enhances its reactivity and binding properties in various applications .
Propiedades
Fórmula molecular |
C14H20BrNO |
|---|---|
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
2-bromo-4-methyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H20BrNO/c1-9(2)16(10(3)4)14(17)12-7-6-11(5)8-13(12)15/h6-10H,1-5H3 |
Clave InChI |
MSGKAHYTCBGYES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)N(C(C)C)C(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


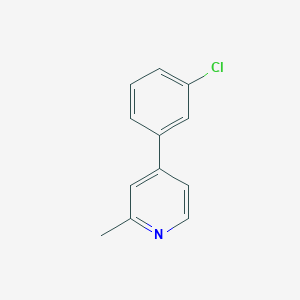
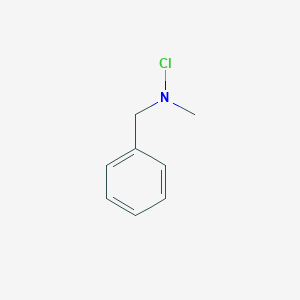

![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)
![2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)

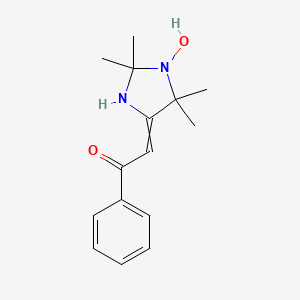

![9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-](/img/structure/B14138873.png)
![(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14138880.png)
